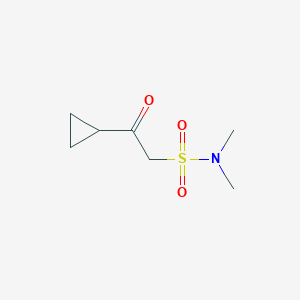

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

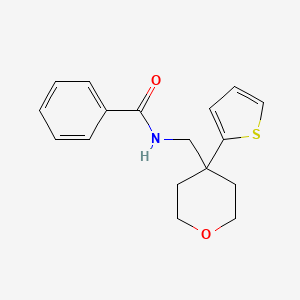

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is a chemical compound with the CAS Number: 2225142-22-1 . It has a molecular weight of 191.25 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide is1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Oxetane Formation

Research demonstrates the importance of compounds like 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide in intramolecular cyclization processes. For instance, studies on intramolecular cyclization of 3,4-epoxy alcohols highlight the formation of oxetanes as main products under certain conditions, illustrating the reactivity of cyclopropyl and sulfonamide groups in cyclic transformations (Murai, Ono, & Masamune, 1977).

Gold-Catalyzed Cycloisomerization

Compounds with structures similar to 2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide are utilized in gold-catalyzed cycloisomerization reactions. These reactions lead to the formation of complex bicyclic structures, showcasing the potential of sulfonamides and cyclopropyl groups in promoting novel organic transformations (Miege, Meyer, & Cossy, 2010).

Stereoselective Cyclopropanation

The stereoselective cyclopropanation of certain substrates using sulfur ylides has been explored, underscoring the importance of sulfonamide functionalities in achieving high selectivity and yield in cyclopropane synthesis. This research provides insights into the manipulation of cyclopropyl and sulfonamide groups for the synthesis of stereochemically complex molecules (Mikołajczyk et al., 2005).

Palladium(0) Catalyzed Nucleophilic Substitutions

The reactivity of cyclopropyl sulfonates and esters in palladium(0) catalyzed nucleophilic substitutions has been investigated, revealing the potential of these compounds in the synthesis of various organics. This research highlights the synthetic versatility of cyclopropyl and sulfonamide groups in palladium-catalyzed reactions (Stolle et al., 1992).

Application in Enantioselective Organocatalysis

The use of novel sulfonamides in enantioselective organocatalysis for cyclopropanation reactions demonstrates the utility of cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide and related compounds in asymmetric synthesis, offering pathways to cyclopropane products with high enantiomeric excesses (Hartikka, Ślósarczyk, & Arvidsson, 2007).

Mecanismo De Acción

Target of Action

Sulfonamide compounds often act as inhibitors of enzymes, particularly those involved in the synthesis of folic acid in bacteria, making them effective antibacterial agents .

Mode of Action

By binding to this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor to folic acid, thus inhibiting bacterial growth .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound affects. If it acts like other sulfonamides, it would affect the pathway for the synthesis of folic acid in bacteria .

Result of Action

If it acts like other sulfonamides, it would inhibit the growth of bacteria by preventing the synthesis of folic acid .

Action Environment

Factors such as ph, temperature, and presence of other compounds can generally affect the action and stability of many drugs .

Propiedades

IUPAC Name |

2-cyclopropyl-N,N-dimethyl-2-oxoethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-8(2)12(10,11)5-7(9)6-3-4-6/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSNWRJSXPCNNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-N,N-dimethyl-2-oxoethane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)

![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2942803.png)

![N-isopropyl-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2942806.png)